molecular formula C6H7KO7 B15286419 Potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate

Potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate

Cat. No.: B15286419
M. Wt: 230.21 g/mol
InChI Key: IVLPTBJBFVJENN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

L-Isocitric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving L-Isocitric acid include NADP+ (for oxidation reactions) and various enzymes such as aconitase and isocitrate dehydrogenase .

Major Products

The major products formed from reactions involving L-Isocitric acid include alpha-ketoglutaric acid (from oxidation) and various intermediates in the citric acid cycle .

Mechanism of Action

Comparison with Similar Compounds

L-Isocitric acid is structurally similar to citric acid, with both compounds sharing similar physical and chemical properties . L-Isocitric acid has unique applications and properties that distinguish it from citric acid:

    Citric Acid: Used widely in the food and beverage industry as a flavoring and preservative agent.

    Malic Acid: Another compound in the citric acid cycle, used in the food industry for its sour taste.

    Tartaric Acid: Commonly used in baking and as an acidulant in beverages.

L-Isocitric acid’s unique role in the citric acid cycle and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLPTBJBFVJENN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)C(=O)[O-])C(=O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7KO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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